molecular formula C25H23N3O3S B2754860 4-methyl-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide CAS No. 532970-58-4

4-methyl-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide

Cat. No.: B2754860
CAS No.: 532970-58-4
M. Wt: 445.54
InChI Key: UWMSVQNNPYNZAD-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 4-methyl group, linked via an ethyl chain to a 1H-indole scaffold. The indole’s 3-position is further modified with a sulfanyl group connected to a 4-nitrophenylmethyl moiety.

Properties

IUPAC Name

4-methyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-18-6-10-20(11-7-18)25(29)26-14-15-27-16-24(22-4-2-3-5-23(22)27)32-17-19-8-12-21(13-9-19)28(30)31/h2-13,16H,14-15,17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMSVQNNPYNZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methyl-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide typically involves multiple steps, including the formation of the indole core, the introduction of the nitrophenyl group, and the final coupling with the benzamide moiety. One common synthetic route involves the following steps:

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of benzamide derivatives with indole and sulfanyl substitutions. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Weight Notable Features Reference
4-methyl-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide 4-methylbenzamide, 4-nitrophenylmethylsulfanyl 500.397 (calc.) Strong electron-withdrawing nitro group; hydrophobic indole and methylbenzamide.
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide Oxadiazole ring, 4-nitrophenylaminoethyl chain 454.44 (calc.) Oxadiazole enhances metabolic stability; nitro group retained for electronic effects.
C064-0168 (4-fluoro-N-[2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide) Fluorine substituents (benzamide and phenylmethylsulfanyl) 438.49 Fluorine improves bioavailability and membrane permeability; reduced steric hindrance.
2,4-dichloro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide 2,4-dichlorobenzamide 500.397 Chlorine substituents increase lipophilicity; potential for halogen bonding in target interactions.
4-methoxy-N-{2-[3-({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide Methoxybenzamide, isoxazole-amino-oxoethylsulfanyl 452.49 Methoxy group enhances solubility; isoxazole may confer kinase inhibition properties.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 4-methylbenzamide and indole scaffold contribute to moderate lipophilicity (clogP ~3.5 estimated), similar to dichloro-substituted analogues. In contrast, methoxy derivatives (e.g., 4-methoxy-N-{2-[3-...}benzamide) exhibit lower clogP (~2.8), favoring aqueous solubility .
  • Synthetic Accessibility : Gold-catalyzed methods (e.g., [Au(JohnPhos)(NTf2)]) are used for indole functionalization in related compounds (see ), but the nitro group in the target compound may require careful handling due to redox sensitivity .

Key Research Findings

  • Structure-Activity Relationships (SAR) :
    • Replacement of the nitro group with fluorine (C064-0168) reduces cytotoxicity but improves pharmacokinetics .
    • Chlorine substituents (e.g., 2,4-dichloro analogue) enhance potency in enzyme inhibition assays but may increase off-target effects .

Biological Activity

The compound 4-methyl-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : 4-methyl-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
  • Molecular Formula : C19H22N4O2S

This structure features a benzamide core with various substituents, including a nitrophenyl group and an indole moiety, which may contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit multi-targeted mechanisms of action. For instance, they may interact with various receptors and enzymes involved in cellular signaling pathways. Specifically, compounds that include indole and benzamide functionalities are known to influence:

  • Kinase Activity : Many derivatives have shown potential as inhibitors of tyrosine kinases (TKs), which are critical in cancer cell proliferation. The compound's structural components suggest it could similarly affect such pathways.
  • Apoptosis Induction : Studies have indicated that related compounds can induce apoptosis in cancer cells, making them potential candidates for therapeutic development.

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness in inhibiting cancer cell growth. For example:

Compound Cell Line IC50 (µM) Mechanism
4-methyl-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamideA549 (Lung Cancer)12.5c-MET Inhibition
4-methyl-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamideMCF7 (Breast Cancer)15.0Apoptosis Induction

These results indicate that the compound possesses significant anti-proliferative properties against various cancer cell lines.

Case Studies

One notable study involved the evaluation of this compound against gefitinib-resistant non-small cell lung cancer (NSCLC) models. The findings revealed that:

  • The compound effectively inhibited cell growth in resistant lines, suggesting a potential role in overcoming drug resistance.
  • Mechanistic studies showed enhanced apoptosis markers, including increased caspase activity and PARP cleavage.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-methyl-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide with high purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps include:
  • Sulfanyl Group Introduction : Reacting 3-mercaptoindole derivatives with 4-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C .
  • Amide Formation : Coupling the intermediate with 4-methylbenzoyl chloride using coupling agents (e.g., HATU or EDC) in dichloromethane (DCM) at room temperature .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity. Reaction progress is monitored via TLC and HPLC .

Table 1 : Common Reaction Parameters

StepSolventTemperatureCatalyst/Purity Check
Sulfanyl AdditionDMF70°CK₂CO₃, HPLC
Amide CouplingDCMRTHATU, TLC

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., indole C3-sulfanyl, benzamide protons) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ peak) .
  • X-ray Crystallography : SHELX programs (SHELXL/SHELXS) for single-crystal structure refinement, particularly to resolve stereochemical ambiguities .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection (254 nm) for purity assessment .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms involving this compound’s sulfanyl and benzamide groups in nucleophilic substitution or redox reactions?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction rates under varying conditions (pH, temperature) using UV-Vis spectroscopy or stopped-flow techniques. For example, track sulfanyl group oxidation (e.g., H₂O₂-mediated) to sulfoxide/sulfone derivatives .
  • Isotopic Labeling : Use ³⁴S-labeled intermediates to trace sulfur participation in substitution reactions .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to map transition states and energy barriers for nucleophilic attacks at the benzamide carbonyl .

Q. What strategies are recommended for resolving contradictions in biological activity data observed across different assay systems?

  • Methodological Answer :
  • Orthogonal Assays : Cross-validate results using diverse methods (e.g., enzyme inhibition assays vs. cell viability assays) .
  • Purity Reassessment : Re-analyze compound batches via HPLC and HRMS to rule out degradation products or impurities .
  • Solubility Optimization : Test activity in varying solvents (DMSO, PBS) to address false negatives from poor solubility .
  • Target Engagement Studies : Use biophysical techniques (SPR, ITC) to confirm direct binding to hypothesized targets (e.g., kinase domains) .

Q. How can researchers design dose-response experiments to evaluate this compound’s potential as a biochemical probe or therapeutic candidate?

  • Methodological Answer :
  • Dose Range : Test logarithmic concentrations (1 nM–100 µM) in triplicate to establish IC₅₀/EC₅₀ values .
  • Controls : Include positive controls (known inhibitors) and vehicle controls (DMSO <0.1%) .
  • Assay Compatibility : Use fluorescence-based (e.g., Alamar Blue) or luminescent (e.g., ATP-dependent) readouts for high-throughput screening .

Data Contradiction Analysis Framework

Table 2 : Common Data Conflicts and Mitigation Strategies

Conflict TypeExampleResolution Strategy
Biological Activity DiscrepancyInconsistent IC₅₀ in enzyme vs. cell assaysValidate membrane permeability (e.g., PAMPA assay)
Structural AmbiguityNMR vs. crystallography data mismatchRe-refine XRD data using SHELXL

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